5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chloro-substituted aniline group linked to an ethyl-substituted imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reactions: The chloro-substituted aniline group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline has several scientific research applications:
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The chloro-substituted aniline group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitro-1H-imidazole-1-acetic acid: Known for its antimicrobial properties.
Metronidazole: A well-known antibiotic and antiprotozoal agent.
Clemizole: An antihistaminic agent with a similar imidazole core.
Uniqueness
5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
922711-60-2 |
---|---|
Molecular Formula |
C12H14ClN3 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
5-chloro-2-[(2-ethylimidazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C12H14ClN3/c1-2-12-15-5-6-16(12)8-9-3-4-10(13)7-11(9)14/h3-7H,2,8,14H2,1H3 |
InChI Key |
SGALGTJAKCGHLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.